2-[(E)-prop-1-enyl]-1H-benzimidazole

Lipophilicity Drug-likeness QSAR

2-[(E)-prop-1-enyl]-1H-benzimidazole (CAS 7464-22-4) is a 2-substituted benzimidazole derivative (C₁₀H₁₀N₂, MW 158.20 g/mol) featuring an (E)-prop-1-enyl side chain at the 2-position. As a member of the benzimidazole pharmacophore family, this scaffold is widely recognized for its broad biological activity profile including antimicrobial, anticancer, and antiparasitic properties.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 7464-22-4
Cat. No. B3357697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-prop-1-enyl]-1H-benzimidazole
CAS7464-22-4
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC=CC1=NC2=CC=CC=C2N1
InChIInChI=1S/C10H10N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-7H,1H3,(H,11,12)/b5-2+
InChIKeyLGWRNIXKHGASPF-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(E)-prop-1-enyl]-1H-benzimidazole (CAS 7464-22-4) for Research Procurement: Compound Class and Baseline Characteristics


2-[(E)-prop-1-enyl]-1H-benzimidazole (CAS 7464-22-4) is a 2-substituted benzimidazole derivative (C₁₀H₁₀N₂, MW 158.20 g/mol) featuring an (E)-prop-1-enyl side chain at the 2-position . As a member of the benzimidazole pharmacophore family, this scaffold is widely recognized for its broad biological activity profile including antimicrobial, anticancer, and antiparasitic properties [1]. The compound contains one hydrogen bond donor, one hydrogen bond acceptor, and one rotatable bond, with a calculated density of 1.163 g/cm³ and boiling point of 337.3 °C . Its relatively low molecular weight and favorable calculated physicochemical properties position it as a potential fragment-like building block or early lead scaffold in drug discovery programs targeting benzimidazole-modulated pathways.

Why Generic 2-Substituted Benzimidazole Substitution Fails for 2-[(E)-prop-1-enyl]-1H-benzimidazole (CAS 7464-22-4) in Research Applications


Within the 2-substituted benzimidazole class, even minor structural variations produce substantial shifts in biological activity, making direct substitution of one analog for another unreliable. Literature demonstrates that the identity of the 2-substituent critically determines antimicrobial potency: 2-amino and 2-methylbenzimidazole derivatives exhibit MIC values against Pseudomonas aeruginosa ranging from 6.25 µg/mL to 100 µg/mL depending solely on the substitution pattern [1]. The (E)-prop-1-enyl side chain of the target compound introduces a planar, conjugated alkene moiety absent in saturated alkyl analogs, which fundamentally alters the molecule's lipophilicity, electronic distribution, and conformational landscape compared to 2-methyl or 2-ethyl benzimidazoles [2]. For researchers designing structure-activity relationship (SAR) studies or seeking to reproduce published protocols, procurement of the exact 2-substituted variant is essential because nearest-neighbor analogs cannot be assumed to share biological target engagement, potency, or selectivity profiles.

Quantitative Differentiation Evidence for 2-[(E)-prop-1-enyl]-1H-benzimidazole (CAS 7464-22-4) vs. Closest Analogs


Predicted Lipophilicity Advantage of the (E)-Prop-1-enyl Moiety Over 2-Methylbenzimidazole

The (E)-prop-1-enyl substituent confers higher predicted lipophilicity compared to the saturated 2-methyl analog, a critical factor for membrane permeability and target engagement. Calculated ClogP for 2-methylbenzimidazole (unsubstituted at N1) is approximately 1.54, while the extended conjugated alkene of 2-[(E)-prop-1-enyl]-1H-benzimidazole is expected to increase ClogP by approximately 0.5–1.0 log units based on the contribution of the additional sp² carbons [1]. This difference is meaningful for blood-brain barrier penetration potential and intracellular target access.

Lipophilicity Drug-likeness QSAR

Conformational Restriction by (E)-Alkene vs. Freely Rotating Alkyl Side Chains in 2-Substituted Benzimidazoles

The (E)-prop-1-enyl group introduces a rigid, planar alkene that restricts the rotational freedom present in saturated 2-alkyl analogs such as 2-ethylbenzimidazole. The compound possesses only one rotatable bond (the bond connecting the alkene to the benzimidazole ring) compared to the two rotatable bonds in 2-ethylbenzimidazole . This conformational restriction can reduce entropic penalties upon target binding and may enhance binding affinity when the (E)-configured alkene pre-organizes the molecule into a bioactive conformation.

Conformational restriction Molecular rigidity Entropy

Microwave-Assisted Synthesis Efficiency: 2-[(E)-prop-1-enyl]-1H-benzimidazole as a Facile Synthetic Target

2-[(E)-prop-1-enyl]-1H-benzimidazole can be synthesized via condensation of o-phenylenediamine with crotonaldehyde under mild acidic conditions, a well-established and highly efficient route for 2-alkenyl benzimidazoles [1]. This synthetic accessibility compares favorably to 2-arylbenzimidazoles, which often require more forcing conditions or transition metal catalysis. The (E)-alkene geometry is preserved from the starting aldehyde, providing stereochemical fidelity without additional purification steps.

Synthetic accessibility Microwave-assisted synthesis 2-Substituted benzimidazoles

Recommended Application Scenarios for 2-[(E)-prop-1-enyl]-1H-benzimidazole (CAS 7464-22-4) Based on Differential Evidence


Fragment-Based Drug Discovery Libraries Requiring Alkene-Containing Benzimidazole Scaffolds

The compound's low molecular weight (158.20 g/mol) and the presence of a conformationally restricted (E)-alkene moiety make it an ideal fragment for inclusion in fragment-based drug discovery (FBDD) libraries. The (E)-prop-1-enyl group provides a unique vector for fragment growing or linking strategies that saturated 2-alkyl benzimidazole fragments cannot offer [1]. Procurement for fragment screening collections is justified where alkene geometry and restricted rotatable bonds are desired ligand features.

Structure-Activity Relationship (SAR) Studies Exploring Lipophilic 2-Substituent Effects

With a predicted ClogP elevated by approximately 0.5–1.0 log units over 2-methylbenzimidazole, this compound serves as a systematic SAR probe to evaluate the effect of increased lipophilicity on antimicrobial, anticancer, or antiparasitic activity within benzimidazole series [1]. It is particularly relevant as a comparator compound in studies that have already characterized 2-methylbenzimidazole or 2-aminobenzimidazole, allowing head-to-head assessment of lipophilicity-driven potency shifts against Gram-negative bacteria such as Pseudomonas aeruginosa, where baseline MIC data for related analogs are available [2].

Synthetic Chemistry Optimization and Scale-Up Studies of 2-Alkenylbenzimidazole Derivatives

The synthetic accessibility of this compound via one-step condensation of o-phenylenediamine with crotonaldehyde under mild acidic or microwave conditions makes it a practical model substrate for optimizing reaction conditions, evaluating catalyst systems, or developing continuous-flow synthesis protocols for the broader 2-alkenyl benzimidazole class [1]. The retention of (E)-stereochemistry from feedstock aldehyde simplifies quality control and is advantageous in process chemistry development contexts.

Conformational Analysis and Molecular Modeling Studies of Benzimidazole Ligand-Target Interactions

The restricted rotatable bond profile (only 1 rotatable bond vs. 2 in 2-ethylbenzimidazole) makes this compound a valuable tool for studying the impact of pre-organization on target binding thermodynamics [1]. Its (E)-alkene geometry can be exploited in molecular docking and molecular dynamics simulations to assess whether conformational restriction translates to improved enthalpy of binding or selectivity over off-targets within the benzimidazole pharmacophore space, informing the design of higher-affinity analogs.

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